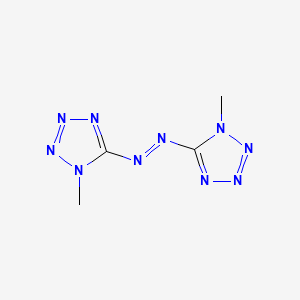
Lanthanhydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanhydrat is a compound that belongs to the lanthanide series of elements. Lanthanides are known for their unique properties, including their ability to form various oxidation states and their significant role in various industrial applications. This compound, specifically, is a hydrated form of lanthanum, which is a soft, silvery-white metal that is highly reactive.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lanthanhydrat can be synthesized through several methods, including the reaction of lanthanum oxide with water. The reaction typically involves dissolving lanthanum oxide in water under controlled conditions to form this compound. The reaction can be represented as: [ \text{La}_2\text{O}_3 + 3\text{H}_2\text{O} \rightarrow 2\text{La(OH)}_3 ]
Industrial Production Methods: In industrial settings, this compound is often produced by extracting lanthanum from its ores, such as bastnäsite and monazite. The extraction process involves several steps, including crushing the ore, separating the lanthanum-containing minerals, and then reacting them with water to form this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Lanthanhydrat undergoes various chemical reactions, including:
Oxidation: this compound can oxidize rapidly in moist air.
Reduction: It can be reduced to lanthanum metal under specific conditions.
Substitution: this compound can participate in substitution reactions with other compounds.
Common Reagents and Conditions:
Oxidation: Exposure to moist air.
Reduction: High-temperature conditions with reducing agents.
Substitution: Reacting with halogens upon heating.
Major Products Formed:
Oxidation: Lanthanum oxide.
Reduction: Lanthanum metal.
Substitution: Lanthanum halides.
Wissenschaftliche Forschungsanwendungen
Lanthanhydrat has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Employed in biological assays and imaging techniques.
Medicine: Investigated for its potential use in treating certain medical conditions.
Industry: Utilized in the production of optical materials, electronics, and other high-tech applications.
Wirkmechanismus
The mechanism of action of lanthanhydrat involves its ability to form complexes with other molecules. For example, in medical applications, this compound can bind to phosphate ions, reducing their absorption in the gastrointestinal tract. This mechanism is particularly useful in treating conditions like hyperphosphatemia .
Vergleich Mit ähnlichen Verbindungen
Lanthanhydrat is similar to other lanthanide compounds, such as cerium hydrat and neodymium hydrat. it is unique in its specific reactivity and applications. For instance:
Cerium Hydrat: Known for its use in catalytic converters.
Neodymium Hydrat: Widely used in the production of strong permanent magnets.
This compound stands out due to its specific properties and the breadth of its applications across various fields.
Eigenschaften
CAS-Nummer |
36670-42-5 |
|---|---|
Molekularformel |
H2LaO |
Molekulargewicht |
156.921 g/mol |
IUPAC-Name |
lanthanum;hydrate |
InChI |
InChI=1S/La.H2O/h;1H2 |
InChI-Schlüssel |
RLDBHKUGRPXFBF-UHFFFAOYSA-N |
Kanonische SMILES |
O.[La] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



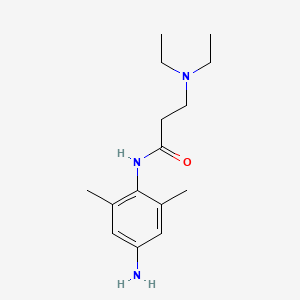

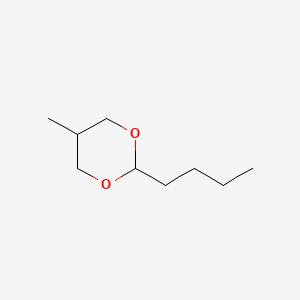
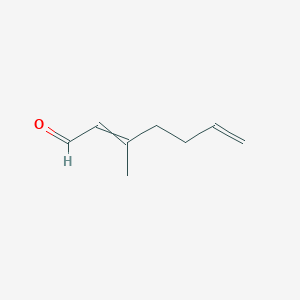
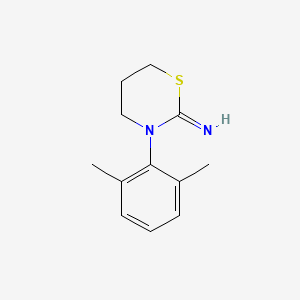
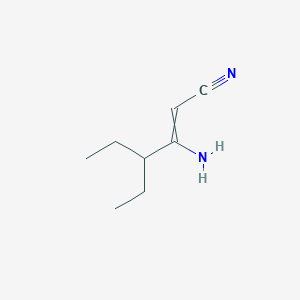
![6-[2-(2,4-Dimethyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14668356.png)
![3-Nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14668359.png)


